Cas no 2137484-81-0 (2-(2-amino-1H-imidazol-1-yl)pentanoic acid)

2-(2-Amino-1H-imidazol-1-yl)pentanoic acid is a synthetic amino acid derivative featuring an imidazole ring with an amino substituent, offering unique reactivity and structural versatility. Its pentanoic acid backbone provides enhanced solubility and stability, making it suitable for applications in peptide synthesis and medicinal chemistry. The imidazole moiety enables coordination with metal ions, facilitating its use in catalysis and biochemical studies. This compound is particularly valuable as a building block for designing novel heterocyclic frameworks or modifying biomolecules. Its balanced hydrophilicity and functional group compatibility make it a practical intermediate for researchers exploring enzyme inhibitors, receptor modulators, or tailored molecular probes.
2-(2-amino-1H-imidazol-1-yl)pentanoic acid structure
2137484-81-0 structure
Product name:2-(2-amino-1H-imidazol-1-yl)pentanoic acid
CAS No:2137484-81-0
MF:C8H13N3O2
MW:183.207721471786
CID:5940003
PubChem ID:165873331

2-(2-amino-1H-imidazol-1-yl)pentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-amino-1H-imidazol-1-yl)pentanoic acid
    • 2137484-81-0
    • EN300-1109903
    • Inchi: 1S/C8H13N3O2/c1-2-3-6(7(12)13)11-5-4-10-8(11)9/h4-6H,2-3H2,1H3,(H2,9,10)(H,12,13)
    • InChI Key: FIVZKYQTGITJLI-UHFFFAOYSA-N
    • SMILES: OC(C(CCC)N1C=CN=C1N)=O

Computed Properties

  • Exact Mass: 183.100776666g/mol
  • Monoisotopic Mass: 183.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.1Ų
  • XLogP3: 0.6

2-(2-amino-1H-imidazol-1-yl)pentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1109903-10.0g
2-(2-amino-1H-imidazol-1-yl)pentanoic acid
2137484-81-0
10g
$6082.0 2023-05-26
Enamine
EN300-1109903-2.5g
2-(2-amino-1H-imidazol-1-yl)pentanoic acid
2137484-81-0 95%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1109903-1g
2-(2-amino-1H-imidazol-1-yl)pentanoic acid
2137484-81-0 95%
1g
$986.0 2023-10-27
Enamine
EN300-1109903-0.1g
2-(2-amino-1H-imidazol-1-yl)pentanoic acid
2137484-81-0 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1109903-0.05g
2-(2-amino-1H-imidazol-1-yl)pentanoic acid
2137484-81-0 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1109903-0.5g
2-(2-amino-1H-imidazol-1-yl)pentanoic acid
2137484-81-0 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1109903-5.0g
2-(2-amino-1H-imidazol-1-yl)pentanoic acid
2137484-81-0
5g
$4102.0 2023-05-26
Enamine
EN300-1109903-10g
2-(2-amino-1H-imidazol-1-yl)pentanoic acid
2137484-81-0 95%
10g
$4236.0 2023-10-27
Enamine
EN300-1109903-1.0g
2-(2-amino-1H-imidazol-1-yl)pentanoic acid
2137484-81-0
1g
$1414.0 2023-05-26
Enamine
EN300-1109903-0.25g
2-(2-amino-1H-imidazol-1-yl)pentanoic acid
2137484-81-0 95%
0.25g
$906.0 2023-10-27

2-(2-amino-1H-imidazol-1-yl)pentanoic acid Related Literature

Additional information on 2-(2-amino-1H-imidazol-1-yl)pentanoic acid

Comprehensive Overview of 2-(2-amino-1H-imidazol-1-yl)pentanoic acid (CAS No. 2137484-81-0)

2-(2-amino-1H-imidazol-1-yl)pentanoic acid (CAS No. 2137484-81-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound features an imidazole ring, a five-membered heterocycle containing nitrogen atoms, which is known for its role in biological systems. The presence of both an amino group and a carboxylic acid functionality in its structure makes it a versatile intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting enzymes or receptors where the imidazole moiety plays a critical role.

In recent years, the demand for imidazole derivatives like 2-(2-amino-1H-imidazol-1-yl)pentanoic acid has surged, driven by their relevance in developing small-molecule therapeutics. The compound's CAS number 2137484-81-0 is frequently searched in scientific databases, reflecting its growing importance. One of the key trends in 2024 is the exploration of imidazole-based compounds for their anti-inflammatory and antimicrobial properties, aligning with global health concerns such as antibiotic resistance. This compound's structural flexibility allows for modifications that could enhance its bioactivity, making it a promising candidate for further study.

From a synthetic chemistry perspective, 2-(2-amino-1H-imidazol-1-yl)pentanoic acid is often utilized as a building block in peptide mimetics and enzyme inhibitors. Its amino acid-like structure enables it to integrate seamlessly into peptide chains, offering researchers a tool to modulate biological activity. Questions like "How to synthesize 2-(2-amino-1H-imidazol-1-yl)pentanoic acid?" or "What are the applications of imidazole derivatives in medicine?" are commonly encountered in academic and industrial forums, highlighting its relevance. The compound's stability under physiological conditions further enhances its appeal for drug delivery systems.

The pharmacological potential of CAS No. 2137484-81-0 extends to its role in signal transduction pathways. Imidazole rings are known to interact with histamine receptors, which are pivotal in immune responses. This has led to speculation about the compound's utility in treating allergies or autoimmune disorders. Additionally, its hydrogen-bonding capabilities make it a valuable scaffold for designing molecular probes in diagnostic assays. As the scientific community continues to explore precision medicine, compounds like this are likely to play a central role in developing targeted therapies.

Another area of interest is the compound's potential in green chemistry. With sustainability becoming a priority, researchers are investigating eco-friendly synthesis routes for 2-(2-amino-1H-imidazol-1-yl)pentanoic acid. Searches for "sustainable synthesis of imidazole derivatives" have increased, reflecting this shift. The compound's biodegradability and low toxicity profile align well with the principles of green pharmaceuticals, making it a candidate for environmentally conscious drug development.

In conclusion, 2-(2-amino-1H-imidazol-1-yl)pentanoic acid (CAS No. 2137484-81-0) represents a fascinating intersection of chemistry and biology. Its multifaceted applications—from drug discovery to sustainable chemistry—underscore its importance in modern research. As the scientific community addresses challenges like antimicrobial resistance and personalized medicine, this compound is poised to remain a key player in innovative solutions. For those looking to explore its potential further, understanding its synthesis, properties, and applications is essential.

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